1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-2-carboxylic acid
Description
Properties
IUPAC Name |
1-[(2-thiophen-2-ylimidazo[1,2-a]pyrimidin-3-yl)methyl]piperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c22-16(23)12-5-1-2-8-20(12)11-13-15(14-6-3-10-24-14)19-17-18-7-4-9-21(13)17/h3-4,6-7,9-10,12H,1-2,5,8,11H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNINCPZJYDVEPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)CC2=C(N=C3N2C=CC=N3)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Method
The imidazo[1,2-a]pyrimidine scaffold is typically synthesized via cyclocondensation reactions involving 2-aminopyrimidine derivatives and α-haloketones or aldehydes. For example, the condensation of 2-aminopyrimidine with thiophene-2-carbaldehyde under mild conditions (e.g., ethanol solvent, room temperature) yields the 2-(thiophen-2-yl)imidazo[1,2-a]pyrimidine intermediate. This step is often catalyzed or facilitated by acid or base catalysts to promote ring closure and imine formation.
One-Pot Multicomponent Reactions
Recent advances include one-pot multicomponent reactions that combine 2-aminopyridines, aldehydes (such as thiophene-2-carbaldehyde), and other reagents in a single vessel, often under Pd-catalyzed conditions or reflux, to efficiently generate the imidazo[1,2-a]pyrimidine core with high yields and purity.
Functionalization at the 3-Position
The 3-position of the imidazo[1,2-a]pyrimidine ring is functionalized to introduce a methyl group that serves as a linker to the piperidine moiety. This is commonly achieved by:
- Bromomethylation or chloromethylation at the 3-position using reagents such as N-bromosuccinimide (NBS) or formaldehyde derivatives.
- Alternatively, direct alkylation using halomethyl intermediates under controlled conditions.
This step requires careful optimization of reaction parameters (temperature, solvent, catalyst) to avoid over-alkylation or side reactions.
Coupling with Piperidine-2-carboxylic Acid
Nucleophilic Substitution
The methylated imidazo[1,2-a]pyrimidine intermediate bearing a good leaving group (e.g., bromide) at the 3-position undergoes nucleophilic substitution with piperidine-2-carboxylic acid or its protected derivatives. This reaction typically proceeds under basic conditions, often in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to facilitate the displacement and formation of the C–N bond linking the two moieties.
Protecting Group Strategies
To prevent side reactions involving the carboxylic acid group during coupling, protecting groups such as esters (e.g., methyl or ethyl esters) are employed. After coupling, deprotection under acidic or basic conditions yields the free carboxylic acid functionality.
Purification and Characterization
The final compound is purified by chromatographic techniques (e.g., silica gel column chromatography, preparative HPLC) to achieve high purity (typically ≥95%). Structural confirmation is performed using:
- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR) to assign characteristic chemical shifts of the thiophene, imidazo[1,2-a]pyrimidine, and piperidine moieties.
- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight with high accuracy.
- X-ray crystallography may be used for stereochemical and conformational analysis when necessary.
Data Table: Summary of Key Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Purpose/Outcome |
|---|---|---|---|
| 1 | Cyclocondensation | 2-Aminopyrimidine + thiophene-2-carbaldehyde, EtOH, RT | Formation of 2-(thiophen-2-yl)imidazo[1,2-a]pyrimidine core |
| 2 | Bromomethylation/Alkylation | NBS or formaldehyde derivatives, solvent, controlled temp | Introduction of reactive methyl group at 3-position |
| 3 | Nucleophilic substitution | Piperidine-2-carboxylic acid (protected), base, DMF/DMSO | Coupling to form final compound |
| 4 | Deprotection | Acidic or basic hydrolysis | Removal of protecting groups to yield free acid |
| 5 | Purification | Chromatography (silica gel, HPLC) | Isolation of pure compound |
| 6 | Characterization | NMR, HRMS, X-ray crystallography | Structural confirmation and purity assessment |
Research Findings and Optimization Notes
Catalyst and Solvent Effects: Pd-catalyzed cross-coupling reactions have been shown to improve yields in the formation of the imidazo[1,2-a]pyrimidine core and subsequent coupling steps. Solvent choice (e.g., tert-butanol, DMF) significantly affects reaction rates and selectivity.
Temperature Control: Mild temperatures (room temperature to reflux) are preferred to minimize decomposition and side reactions, especially during cyclocondensation and coupling steps.
Protecting Group Selection: Ester protecting groups on the piperidine carboxylic acid improve coupling efficiency and prevent side reactions. The choice of protecting group influences deprotection conditions and overall yield.
Yield and Purity: Optimized protocols report yields ranging from 60% to 85% for the final compound with purity above 95%, suitable for biological and pharmacological studies.
Stability: The compound exhibits good stability under physiological conditions, which is critical for its application in biochemical assays.
Chemical Reactions Analysis
Types of Reactions
1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The imidazo[1,2-a]pyrimidine core can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazo[1,2-a]pyrimidine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Chemical Structure :
- IUPAC Name : 1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-2-carboxylic acid
- Molecular Formula : C₁₈H₁₉N₃O₂S
- Molecular Weight : 341.44 g/mol
- CAS Registry Number : 1029106-99-7
This compound features an imidazo[1,2-a]pyrimidine core substituted with a thiophene moiety at position 2 and a piperidine-2-carboxylic acid group at position 3 via a methylene linker. It is primarily investigated for pharmaceutical applications, particularly in kinase inhibition and receptor modulation .
Comparison with Structural Analogs
Piperidine vs. Pyrrolidine Ring Substitution
Compound : 1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}pyrrolidine-2-carboxylic acid
Key Differences :
- Ring Size : Replacement of the six-membered piperidine ring with a five-membered pyrrolidine alters conformational flexibility and steric interactions.
- Pharmacokinetics : The smaller pyrrolidine ring may reduce metabolic stability due to increased ring strain but enhance binding affinity in certain targets.
- Acidity : The position of the carboxylic acid (pyrrolidine-2-carboxylic acid vs. piperidine-2-carboxylic acid) affects ionization states, influencing solubility and membrane permeability .
Heterocyclic Substituent Variations
Compound : 1-{[2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-4-carboxylic acid
Key Differences :
Biphenyl-Substituted Analogs
Compound : 1-(2-Biphenyl-4-yl-imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid
Key Differences :
Positional Isomerism in Piperidine Carboxylic Acid
Compound : 1-(2-Thiophen-2-yl-imidazo[1,2-a]pyridin-3-ylmethyl)-piperidine-3-carboxylic acid
Key Differences :
Chloro- and Methoxy-Substituted Derivatives
Compound : 1-{[6-Chloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid
Key Differences :
- Electron Effects : Chloro (electron-withdrawing) and methoxy (electron-donating) groups influence electronic density, altering binding kinetics and metabolic stability.
- Substituent Position : The 6-chloro substituent on the imidazo[1,2-a]pyridine core may sterically hinder interactions with enzymatic active sites .
Comparative Analysis Table
Biological Activity
1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-2-carboxylic acid is a complex organic compound notable for its unique structure, which combines a piperidine ring with an imidazo[1,2-a]pyrimidine moiety and a thiophene group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties.
Chemical Characteristics
- Molecular Formula : C18H19N3O2S
- Molecular Weight : Approximately 341.43 g/mol
- Appearance : White powder
The compound's structure allows it to participate in various chemical reactions typical of carboxylic acids and nitrogen-containing heterocycles, which can be exploited for synthesizing derivatives with enhanced biological activity.
Biological Activity Overview
Research indicates that compounds related to imidazo[1,2-a]pyridines exhibit a wide range of biological activities. Specifically, this compound has shown promise in the following areas:
Anti-inflammatory Activity
Studies have demonstrated that this compound can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The IC50 values for COX-2 inhibition are competitive with established anti-inflammatory drugs like celecoxib.
Anticancer Properties
The compound has been evaluated against various cancer cell lines, showing significant cytotoxic effects. For instance, it has been tested against human lung cancer (H460), adenocarcinoma (A549), and colon cancer (HT-29) cells. The results suggest that it may induce apoptosis through multiple pathways.
The biological activity of this compound is believed to involve:
- Inhibition of Key Enzymes : Targeting COX enzymes to reduce inflammation.
- Induction of Apoptosis : Modulating apoptotic pathways in cancer cells.
Comparative Analysis with Similar Compounds
The following table summarizes key features of structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-(Imidazo[1,2-a]pyridin-3-yl)pyrimidine | C12H10N4 | Known for c-KIT kinase inhibition |
| 1-(Thienyl)imidazo[1,2-a]pyridine | C10H8N2S | Exhibits antimicrobial properties |
| 1-(Piperidinyl)imidazo[1,2-a]pyridine | C13H15N3 | Potential neuroactive effects |
These compounds share structural characteristics but differ in their biological activities and therapeutic potentials.
Case Studies
Several studies have focused on the synthesis and biological evaluation of imidazo[1,2-a]pyrimidine derivatives:
- In vitro Studies : A study reported the synthesis of derivatives that showed potent anti-inflammatory effects comparable to indomethacin in carrageenan-induced paw edema models.
- Cytotoxicity Assays : Research indicated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting potential for further development as anticancer agents.
Q & A
Basic: What are the common synthetic routes for this compound, and what parameters critically influence reaction yield?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the condensation of thiophene derivatives with imidazo[1,2-a]pyrimidine precursors. A key step is the formation of the imidazo[1,2-a]pyrimidine core via cyclization, often catalyzed by ceric ammonium nitrate (CAN) in the presence of H₂O₂, as demonstrated in analogous syntheses of pyrimidine derivatives . Critical parameters include:
- Temperature control : Higher yields are observed at 60–80°C for cyclization steps.
- Catalyst stoichiometry : Excess CAN (1.2–1.5 equiv) improves electron-deficient aromatic ring activation .
- Purification : Column chromatography with ethyl acetate/hexane (3:7) effectively isolates the intermediate thiophene-imidazo[1,2-a]pyrimidine hybrid .
Basic: Which spectroscopic techniques are prioritized for structural confirmation?
Methodological Answer:
- 1H/13C NMR : Essential for verifying regiochemistry of the thiophene and imidazo[1,2-a]pyrimidine moieties. For example, aromatic protons in thiophene resonate at δ 7.2–7.5 ppm, while imidazo[1,2-a]pyrimidine protons appear as doublets near δ 8.1–8.3 ppm .
- HRMS : Validates molecular weight (e.g., [M+H]+ peak matching calculated mass within 2 ppm error) .
- IR Spectroscopy : Confirms carboxylic acid functionality via O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
Advanced: How can the cyclization step be optimized to mitigate low yields?
Methodological Answer:
Low yields in thiophene-imidazo[1,2-a]pyrimidine cyclization often arise from steric hindrance or electron-deficient intermediates. Strategies include:
- Microwave-assisted synthesis : Reduces reaction time (15–30 min vs. 12–24 hrs) and improves yield by 15–20% .
- Solvent optimization : Dimethylformamide (DMF) enhances solubility of aromatic intermediates compared to ethanol .
- Catalyst screening : Transition metals (e.g., Pd/C) may facilitate cross-coupling steps, though CAN remains standard for cost-effectiveness .
Advanced: What computational approaches predict binding affinity to neurological targets?
Methodological Answer:
- Molecular docking : Targets GABAₐ or NMDA receptors due to structural similarity to piperidine-based neuromodulators. Software like AutoDock Vina evaluates binding poses, with scoring functions prioritizing hydrogen bonds between the carboxylic acid group and receptor residues (e.g., Arg/Lys) .
- QSAR modeling : Utilizes descriptors like logP and topological polar surface area (TPSA) to correlate substituent effects (e.g., thiophene vs. phenyl) with activity .
Advanced: How should discrepancies between in vitro and in vivo bioactivity data be resolved?
Methodological Answer:
Discrepancies often stem from pharmacokinetic factors:
- Metabolic stability assays : Liver microsome studies identify rapid oxidation of the thiophene ring (e.g., CYP3A4-mediated), reducing in vivo efficacy .
- Plasma protein binding (PPB) : High PPB (>90%) observed in piperidine derivatives may limit free drug availability .
- Formulation adjustments : Co-administration with cytochrome P450 inhibitors (e.g., ketoconazole) can prolong half-life in rodent models .
Advanced: What SAR strategies enhance target selectivity via piperidine modification?
Methodological Answer:
- Substituent positioning : Introducing methyl groups at the piperidine C-3 position increases selectivity for σ-1 receptors over σ-2 (Ki ratio shifts from 1:1 to 1:5) .
- Ring constraint : Replacing piperidine with decahydroisoquinoline reduces off-target binding to histamine receptors by 40% .
- Carboxylic acid bioisosteres : Replacing -COOH with tetrazole improves blood-brain barrier permeability (logBB from -1.2 to -0.5) while retaining affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
